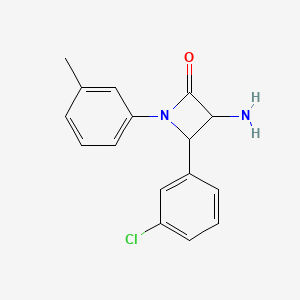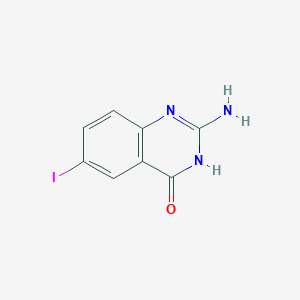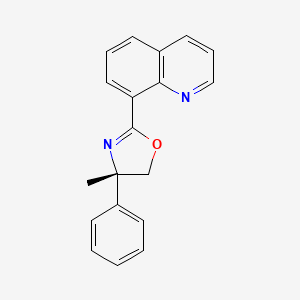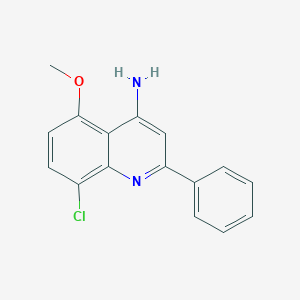
(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” is a synthetic organic molecule that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a chlorinated pyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Addition of the Methylthio Group: The methylthio group is often added through thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction reactions might target the pyrimidine ring or the chlorophenyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with pyrimidine cores are often studied for their potential as enzyme inhibitors or receptor ligands. This compound might exhibit similar biological activities, making it a candidate for drug discovery and development.
Medicine
Given its structural features, this compound could be investigated for its potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, suggesting possible medical applications.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)amino-pyrimidines: These compounds share the chlorophenyl and pyrimidine core but lack the methylthio and methanol groups.
Methylthio-pyrimidines: These compounds have the methylthio group attached to the pyrimidine ring but may not have the chlorophenyl or methanol groups.
Pyrimidinylmethanol derivatives: These compounds feature the pyrimidinylmethanol moiety but differ in other substituents.
Uniqueness
The uniqueness of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClN3OS |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
[4-(4-chloroanilino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H12ClN3OS/c1-18-12-14-6-8(7-17)11(16-12)15-10-4-2-9(13)3-5-10/h2-6,17H,7H2,1H3,(H,14,15,16) |
InChI Key |
AWPJKNQLTOQQPW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11841187.png)

![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)





![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)

![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
